3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole
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Overview
Description
3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole is a complex organic compound that belongs to the class of oxaphospholes These compounds are characterized by the presence of a phosphorus atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the oxaphosphole ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The tert-butyl, dimethoxyphenyl, and triisopropylbenzyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Phospholes: Compounds with a similar phosphorus-containing ring structure.
Benzoxaphospholes: Compounds with a benzene ring fused to an oxaphosphole ring.
Substituted aromatic compounds: Compounds with similar substituents on aromatic rings.
Uniqueness
3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole is unique due to its specific combination of substituents and the presence of the oxaphosphole ring. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C35H47O3P |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C35H47O3P/c1-21(2)24-18-26(22(3)4)28(27(19-24)23(5)6)20-32-38-31-17-12-14-25(34(31)39(32)35(7,8)9)33-29(36-10)15-13-16-30(33)37-11/h12-19,21-23,32H,20H2,1-11H3 |
InChI Key |
RXGMKJPMNONITA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC2OC3=CC=CC(=C3P2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C |
Origin of Product |
United States |
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